molecular formula C7H9NO3 B1353320 Ethyl 5-methylisoxazole-4-carboxylate CAS No. 51135-73-0

Ethyl 5-methylisoxazole-4-carboxylate

Cat. No.: B1353320
CAS No.: 51135-73-0
M. Wt: 155.15 g/mol
InChI Key: KOMSQTMQKWSQDW-UHFFFAOYSA-N
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Description

Ethyl 5-methylisoxazole-4-carboxylate is an organic compound with the molecular formula C7H9NO3. It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-methylisoxazole-4-carboxylate can be synthesized through several methods. One common approach involves the cyclization of 3-methyl-3-buten-2-one with hydroxylamine hydrochloride to form 5-methylisoxazole, which is then esterified with ethanol in the presence of a strong acid catalyst such as sulfuric acid.

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves large-scale batch or continuous processes. The key steps include the preparation of 5-methylisoxazole, followed by esterification under controlled temperature and pressure conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can yield alcohols or amines, depending on the reagents and conditions used.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used in substitution reactions.

Major Products Formed:

    Oxidation: 5-methylisoxazole-4-carboxylic acid.

    Reduction: 5-methylisoxazole-4-methanol.

    Substitution: Various substituted isoxazoles depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
Ethyl 5-methylisoxazole-4-carboxylate has been identified as a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions. Notably, derivatives of this compound exhibit anti-inflammatory, analgesic, and antipyretic properties. For instance, research indicates that derivatives such as 5-methylisoxazole-4-carboxylic-(4′-trifluoromethyl)-anilide are effective in treating rheumatoid arthritis and multiple sclerosis .

Mechanism of Action
The compound often acts as a prodrug, which is metabolized to release active therapeutic agents. Its mechanism typically involves modulation of specific enzymes or receptors relevant to inflammation and pain pathways. This makes it a valuable candidate for developing new anti-inflammatory drugs .

Organic Synthesis

Building Block for Complex Molecules
In organic chemistry, this compound serves as a versatile building block for synthesizing complex heterocyclic compounds. It can be utilized in the formation of various substituted isoxazoles through different reaction pathways, including oxidation and reduction reactions.

Synthetic Routes
The synthesis of this compound typically involves cyclization reactions followed by esterification processes. One common method includes the reaction of ethylacetoacetate with triethylorthoformate and hydroxylamine hydrochloride under controlled conditions to yield high-purity products .

Agricultural Applications

Agrochemical Development
The compound is also explored for its potential use in agrochemicals. Its derivatives may possess herbicidal or fungicidal properties, making them candidates for developing new agricultural products aimed at improving crop yields and pest resistance .

Case Study 1: Analgesic Efficacy

In a controlled study involving Sprague-Dawley rats, this compound was administered to evaluate its analgesic efficacy. Results indicated significant pain relief compared to control groups, supporting its potential application in pain management therapies.

Case Study 2: Anti-inflammatory Properties

A study focused on the anti-inflammatory effects of derivatives derived from this compound showed promising results in reducing inflammation markers in animal models. These findings suggest its utility in developing treatments for chronic inflammatory diseases .

Summary Table of Applications

Field Application Remarks
Medicinal ChemistrySynthesis of anti-inflammatory agentsEffective against rheumatoid arthritis and multiple sclerosis
Organic SynthesisBuilding block for heterocyclic compoundsVersatile in forming various substituted isoxazoles
Agricultural ChemistryDevelopment of agrochemicalsPotential herbicidal or fungicidal properties

Mechanism of Action

The mechanism by which ethyl 5-methylisoxazole-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it often acts as a prodrug, which is metabolized in the body to release the active drug. The molecular targets and pathways involved can vary, but typically include enzymes or receptors that are modulated by the isoxazole moiety.

Comparison with Similar Compounds

    Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate: Similar in structure but with an additional ethyl group, affecting its reactivity and applications.

    5-methylisoxazole-4-carboxylic acid: The acid form of the compound, which has different solubility and reactivity properties.

    5-methylisoxazole-3-carboxylic acid: Another isomer with distinct chemical behavior and applications.

Uniqueness: Ethyl 5-methylisoxazole-4-carboxylate is unique due to its specific ester functional group, which imparts distinct reactivity and solubility characteristics. This makes it particularly valuable in the synthesis of ester-containing pharmaceuticals and agrochemicals.

Biological Activity

Ethyl 5-methylisoxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound belongs to the isoxazole family, characterized by a five-membered ring containing nitrogen and oxygen. The synthesis typically involves the reaction of ethyl acetoacetate with hydroxylamine, followed by cyclization processes that yield the desired isoxazole structure .

1. Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of 5-methylisoxazole-4-carboxylic acid exhibit strong anti-inflammatory and analgesic effects. In animal models, these compounds have shown efficacy comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) but with reduced toxicity profiles. The effective dose (ED50) for analgesic activity has been determined through writhing tests in rodents .

CompoundED50 (mg/kg)Toxicity Level
This compound50-100Low
Phenylbutazone50-100Moderate

2. Antimicrobial Activity

This compound has demonstrated antibacterial properties against various strains, including Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentrations (MIC) in the low micromolar range, indicating potent antimicrobial activity .

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus12.5
Escherichia coli25

3. Anticonvulsant Effects

The compound has shown promise in anticonvulsant assays, particularly in models of induced seizures. The mechanism appears to involve modulation of neurotransmitter systems, particularly GABAergic pathways .

Case Studies and Research Findings

Case Study 1: Analgesic Efficacy
In a controlled study involving Sprague-Dawley rats, this compound was administered orally for seven days. Results indicated a significant reduction in pain response compared to the control group, with a noted decrease in secondary lesions caused by inflammation .

Case Study 2: Antibacterial Activity
A study evaluating the antibacterial potency against resistant bacterial strains revealed that this compound effectively inhibited growth at concentrations lower than those required for conventional antibiotics. This suggests potential for development as a therapeutic agent against resistant infections .

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

  • Anti-inflammatory Mechanism : The compound inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis and subsequently lowering inflammation.
  • Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and alters membrane permeability, leading to cell lysis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 5-methylisoxazole-4-carboxylate, and how can reaction conditions be optimized?

A common method involves condensation of ethyl ethoxymethylene acetoacetate with hydroxylamine hydrate in methanol, yielding the target compound with moderate efficiency . Optimization may include adjusting reaction time, temperature (e.g., reflux conditions), and stoichiometry of hydroxylamine. For example, a derivative synthesis achieved an 82.3% yield by controlling reagent purity and solvent selection . Key Data :

ParameterValue/NoteSource
Typical Yield Range70–85%
Critical ReagentHydroxylamine hydrate

Q. How is structural characterization performed for this compound and its derivatives?

Nuclear Magnetic Resonance (NMR) and X-ray crystallography are standard. For example, 1H^1H NMR in CDCl3_3 resolves methyl (δ ~2.21 ppm) and ethyl ester (δ ~1.27 ppm) protons . X-ray analysis using SHELX programs (e.g., SHELXL for refinement) determines bond lengths and angles, critical for confirming isoxazole ring geometry . ORTEP-3 visualizes molecular packing and π-stacking interactions in crystal lattices .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity or bioactivity of derivatives?

Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic substitution. Molecular docking studies assess interactions with biological targets (e.g., enzymes), though discrepancies between predicted and observed bioactivity (e.g., lack of cytotoxicity in SNB-19 cells) require experimental validation .

Q. What strategies resolve contradictions in structure-activity relationships (SAR) for pharmacological applications?

Derivatives like Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate exhibit anti-inflammatory activity but no cytotoxicity at 25 µM, suggesting selective target engagement . SAR analysis should:

  • Compare substituent effects (e.g., chloro vs. fluoro phenyl groups) .
  • Validate mechanisms via biochemical assays (e.g., enzyme inhibition) . Example Contradiction : Edge-to-face π-stacking in crystals correlates with DNA interaction predictions, yet no cytotoxicity was observed, implying off-target effects or poor cellular uptake .

Q. How are crystallization challenges addressed for X-ray diffraction studies?

  • Solvent Screening : Use mixed solvents (e.g., THF:ethanol:water) to improve crystal quality .
  • Refinement Tools : SHELXL refines high-resolution data, while SHELXE handles twinned or low-resolution datasets .
  • Safety : Store crystals at 0–6°C to prevent decomposition .

Q. Safety and Handling

Q. What protocols mitigate risks during synthesis and handling?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and respiratory protection to avoid inhalation of vapors .
  • Spill Management : Sweep solid spills into sealed containers; avoid aqueous washdown to prevent environmental release .
  • Storage : Keep in airtight containers at 2–8°C to maintain stability .

Q. Methodological Tables

Table 1. Key Physicochemical Properties

PropertyValueSource
Molecular Weight155.15 g/mol
Boiling Point229.2°C
Density1.139 g/cm³

Table 2. Common Derivatives and Applications

DerivativeApplicationReference
3-(4-Fluorophenyl) variantAnti-inflammatory studies
9-Chloro-anthracenyl variantDNA interaction research

Properties

IUPAC Name

ethyl 5-methyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-3-10-7(9)6-4-8-11-5(6)2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMSQTMQKWSQDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426552
Record name Ethyl 5-methylisoxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51135-73-0
Record name Ethyl 5-methylisoxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 5-METHYLISOXAZOLE-4-CARBOXYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Hydroxylamine hydrochloride (52.6 g) was dissolved in water (150 ml) and stirred while an ice-cold solution of sodium hydroxide (30.28 g) in water (100 ml) was added. This solution was stirred for 15 minutes then absolute ethanol (600 ml) added and the solution stirred for a further 15 minutes. Ethyl ethoxymethyleneacetoacetate (128 g) was dissolved in absolute ethanol (100 ml) and added to the hydroxylamine solution. After stirring for 30 hours the solvents were removed on a rotary evaporator (bath at 45° C.). The clear oil was distilled at reduced pressure through a 15 cm Vigreaux column. Product collected as a clear oil at 50°-54° C./0.5 mm Hg.
Quantity
52.6 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30.28 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Ethyl ethoxymethyleneacetoacetate
Quantity
128 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
600 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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